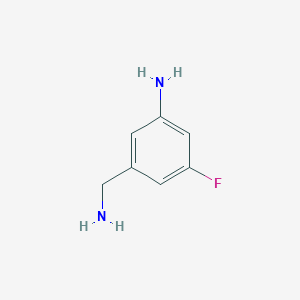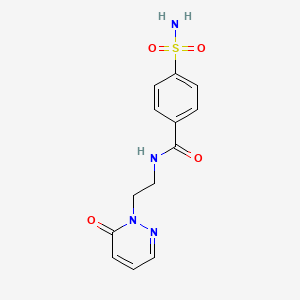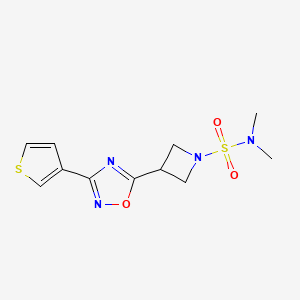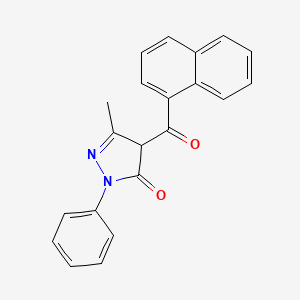![molecular formula C14H10F4N2O2S B2961070 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid CAS No. 514180-15-5](/img/structure/B2961070.png)
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid is a chemical compound used for experimental and research purposes . It has a molecular formula of C14H10F4N2O2S and a molecular weight of 346.3.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It has a fluorophenyl group attached at the 4th position and a trifluoromethyl group attached at the 6th position of the pyrimidine ring.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. It’s important to note that its reactivity may be influenced by its functional groups, including the pyrimidine ring, the fluorophenyl group, and the trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.3. Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the available resources .Scientific Research Applications
Synthesis of Bioactive Analogs
The synthesis of trifluoromethylated analogs of biologically significant molecules showcases the utility of 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid. For example, it is used to create new trifluoromethylated 4,5-dihydroorotic acid analogs, which are valuable in medicinal chemistry for their potential biological activities. The synthesis process involves Michael-like conjugate hydrocyanation and aims at incorporating the trifluoromethyl group to improve the bioactive properties of the molecules (Sukach et al., 2015).
Antifungal Agent Development
Another significant application is the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The compound serves as a key intermediate in setting the stereochemistry of voriconazole, demonstrating the critical role of fluorophenyl-pyrimidin derivatives in developing antifungal medications (Butters et al., 2001).
Biological Evaluation for Protein Kinase Inhibition
Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, closely related to the compound , have been synthesized and evaluated as inhibitors of human protein kinase CK2. This research indicates the potential therapeutic applications of such compounds in designing selective kinase inhibitors, which are crucial in cancer therapy (Golub et al., 2011).
Synthesis of Antimicrobial Agents
The compound is also involved in the synthesis of antimicrobial agents. For example, derivatives synthesized from it have shown significant antimicrobial activity, suggesting its utility in developing new treatments for bacterial and fungal infections (Patel & Patel, 2017).
Development of Fluorinated Compounds
In the synthesis of fluorinated compounds, such as fluorotelomer alcohols, which are precursors to perfluorocarboxylic acids (PFCAs), this compound plays a role. Understanding its reactivity and applications helps in assessing the environmental impact and fate of fluorinated organics (Liu et al., 2015).
Future Directions
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2S/c1-7(12(21)22)23-13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPJFPEEQZYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2961000.png)
![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)
![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)

